molecular formula C19H26ClN3O2S2 B2891899 7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1797907-86-8

7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2891899
CAS No.: 1797907-86-8
M. Wt: 428.01
InChI Key: FCOKMQLZMZGIMJ-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to "7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane" have shown promising antitumor activities. For instance, sulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores, along with derived thiazole and thiazoline ring systems, exhibit broad spectrum antitumor activity against various tumor cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy (Rostom, 2006).

Antiviral Activity

Thiadiazole sulfonamides, related to the core structure of the compound , have been synthesized and evaluated for their antiviral properties. Notably, some derivatives demonstrated anti-tobacco mosaic virus activity, underscoring the potential of these compounds in developing antiviral agents (Chen et al., 2010).

Chemical Reactivity and Transformations

The chemical reactivity and transformations of related sulfonamide compounds provide valuable insights into the synthesis and potential applications of "this compound." For example, studies on the alkylation and oxidation of thiazocine derivatives highlight the selective oxidation processes and the transannular participation of amino groups, offering a glimpse into the complex chemistry of thiazepane derivatives and their potential utility in chemical synthesis (Ohkata et al., 1985).

Properties

IUPAC Name

7-(2-chlorophenyl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2S2/c1-13(2)23-15(4)19(14(3)21-23)27(24,25)22-10-9-18(26-12-11-22)16-7-5-6-8-17(16)20/h5-8,13,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOKMQLZMZGIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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